2-(Pyridin-4-yl)cyclopropan-1-amine
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Overview
Description
2-(Pyridin-4-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol It is characterized by a cyclopropane ring attached to a pyridine ring via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine with cyclopropylamine under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted cyclopropanamine derivatives .
Scientific Research Applications
2-(Pyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate biological processes in novel ways .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)cyclopropan-1-amine: Similar structure but with the pyridine ring attached at a different position.
Spirocyclopropanes: Compounds with a cyclopropane ring fused to other ring systems.
Uniqueness
2-(Pyridin-4-yl)cyclopropan-1-amine is unique due to its specific attachment of the cyclopropane ring to the pyridine ring via an amine group.
Biological Activity
2-(Pyridin-4-yl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2, with a molecular weight of approximately 160.22 g/mol. The compound features a cyclopropane ring attached to a pyridine moiety, which contributes to its unique chemical properties and biological activities.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that compounds with similar structural features showed efficacy against various cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through specific molecular interactions.
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa (cervical carcinoma) | 15.5 | Inhibition of cell proliferation |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl) | L1210 (leukemia) | 12.3 | Apoptosis induction |
1-[2-(Difluoromethyl)pyridin-4-yl] | CEM (T-cell leukemia) | 10.7 | Receptor antagonism |
The mechanism by which this compound exerts its biological effects often involves binding to specific targets within cells, such as enzymes or receptors. Interaction studies have shown that it can modulate the activity of various proteins involved in cancer progression and other diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or cyclopropane structure can significantly influence its potency and selectivity.
Table 2: Examples of Structural Modifications
Modification | Effect on Activity |
---|---|
Halogen substitution on pyridine | Increased binding affinity |
Alkylation of amine group | Enhanced lipophilicity and metabolic stability |
Alteration of cyclopropane ring | Changes in receptor selectivity |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- In Vivo Efficacy : In animal models, derivatives of this compound have shown significant reductions in tumor size when administered at specific dosages.
- Targeted Therapy : A study focused on the compound's ability to target nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism, indicating its potential role in combination therapies.
Properties
CAS No. |
933712-84-6 |
---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-pyridin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2 |
InChI Key |
CISQJYJSJIJMML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
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